molecular formula C₁₅H₁₀D₃NaO₆S B1159488 (S)-Equol 4'-Sulfate-d3 Sodium Salt

(S)-Equol 4'-Sulfate-d3 Sodium Salt

Cat. No.: B1159488
M. Wt: 347.33
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Equol 4'-Sulfate-d3 Sodium Salt is a high-purity, deuterium-labeled analytical standard designed for the precise quantification of equol sulfate metabolites in complex biological matrices using LC-MS/MS. This compound is the stable isotope-labeled form of (S)-Equol 4'-Sulfate, a major phase II conjugate metabolite identified in human plasma following the consumption of soy isoflavones . The incorporation of three deuterium atoms provides a crucial mass shift from the native analyte, enabling its use as an internal standard to correct for sample preparation losses and ionization variability, thereby ensuring superior accuracy and reproducibility in pharmacokinetic and metabolic studies. The parent molecule, (S)-Equol, is a gut bacterial metabolite of the soy isoflavone daidzein and is notable for its high affinity for estrogen receptor beta (ERβ) . In vivo, a significant portion of equol is rapidly converted into sulfated and glucuronidated forms, with (S)-Equol-7-glucuronide-4'-sulfate being identified as a predominant circulating conjugate in human plasma . Research into these metabolites is vital as they serve as reservoirs for the bioactive, free (S)-Equol, which has been investigated for its potential role in neuroprotection , menopausal health , and cancer prevention . Consequently, this compound is an indispensable tool for researchers aiming to elucidate the complex metabolism, bioavailability, and pharmacokinetic profiles of soy isoflavones in nutritional science, clinical research, and endocrine studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C₁₅H₁₀D₃NaO₆S

Molecular Weight

347.33

Synonyms

(3S)​-3,​4-Dihydro-​3-​[4-​(sulfooxy)​phenyl]​-​2H-​1-​benzopyran-​7-​ol-d3

Origin of Product

United States

Chemical Synthesis and Derivatization of S Equol 4 Sulfate D3 Sodium Salt

Strategies for Stereospecific (S)-Equol Synthesis

The synthesis of the specific (S)-enantiomer of equol (B1671563) is critical, as the biological activity of the two enantiomers differs. acs.org Several successful strategies for producing enantiomerically pure (S)-Equol have been developed, ranging from total chemical synthesis to biotechnological methods.

A notable method for the enantioselective total synthesis of (S)-Equol employs an Evans alkylation to establish the stereocenter and an intramolecular Buchwald etherification to form the chroman ring. acs.orgacs.org This approach is recognized for its scalability and the use of cost-effective starting materials. acs.org One reported synthesis using this strategy was able to produce over 10 grams of (S)-Equol from a single batch with a high degree of purity. acs.org The key steps involve cleaving a chiral auxiliary with lithium aluminum hydride (LiAlH₄) and then using a palladium catalyst for the etherification. acs.org The final cleavage of methyl ether protecting groups is achieved with pyridine (B92270) hydrochloride to yield (S)-Equol. acs.org

Another significant avenue for (S)-Equol production is through microbial biotransformation. Specific intestinal bacteria are capable of metabolizing daidzein (B1669772) or its precursor dihydrodaidzein (B191008) into (S)-Equol with high stereospecificity. nih.govnih.gov A rod-shaped, gram-negative anaerobic bacterium, identified as Eggerthella strain Julong 732, isolated from human feces, can convert a racemic mixture of dihydrodaidzein into exclusively (S)-Equol. asm.orgnih.gov This bacterium demonstrates a preference for (3R)-dihydrodaidzein, which it reduces to (3R,4S)-tetrahydrodaidzein, and then subsequently converts to (3S)-Equol. asm.org Other microorganisms, such as Lactococcus garvieae, have also been utilized to produce (S)-Equol from daidzein-rich substrates. nih.gov Furthermore, engineered Escherichia coli strains have been developed to produce (S)-Equol in vitro, offering a potentially convenient method for its production. nih.gov

Synthesis Strategy Key Features Reported Purity/Yield
Enantioselective Total Synthesis Evans alkylation, Buchwald etherification. acs.orgacs.orgChemical purity: >99%; Enantiomeric ratio: >99.9:0.1; Overall yield: 9.8%. acs.orgacs.org
Bacterial Biotransformation Use of specific intestinal bacteria (e.g., Eggerthella strain Julong 732). asm.orgnih.govasm.orgProduces exclusively the S-(-)equol enantiomer. nih.govnih.gov
Engineered Microorganisms Use of genetically modified E. coli. nih.govEfficient conversion of daidzein to (S)-equol under aerobic conditions. nih.gov

Methods for 4'-Sulfation and Other Sulfate (B86663) Conjugate Preparations

Once (S)-Equol is synthesized, the next step is the regioselective sulfation at the 4'-position. In humans, equol is extensively metabolized into glucuronide and sulfate conjugates. nih.gov The synthesis of these conjugates is essential for studying their biological activities and for use as analytical standards.

The chemical synthesis of equol sulfates and other conjugates has been described in the literature. nih.gov Generally, the process involves protecting the other hydroxyl groups on the equol molecule, followed by sulfonation of the target hydroxyl group, and subsequent deprotection. For instance, the synthesis of equol-7-glucuronide-4'-sulfate has been achieved by sulfonation of an equol-glucuronide derivative. nih.gov A patent also describes the conjugation of equol at the C-4' or C-7 position with groups including sulfate. google.com The synthesis of racemic (±)-Equol 4'-sulfate has been reported, and this compound is known to be a metabolite of equol. caymanchem.com The synthesis of these conjugates allows for their definitive identification in biological samples like plasma, where (S)-equol-7-glucuronide-4'-sulfate has been identified as a major metabolite. nih.gov

Equol Conjugate Synthetic Approach Significance
Equol-7-glucuronide-4'-sulfate Synthesized from 4′-O-benzyldaidzein‐7‐O‐triacetylglucuronide methyl ester via catalytic reduction, debenzylation, sulfonation, and deacylation. nih.govIdentified as a primary metabolite in human plasma. nih.gov
(±)-Equol 4'-sulfate Produced from equol in the gut; can be chemically synthesized. caymanchem.comUsed as a standard for quantifying unconjugated equol in plasma. caymanchem.com

Deuterium (B1214612) Incorporation Techniques for Stable Isotope Labeling

The final modification in the synthesis of (S)-Equol 4'-Sulfate-d3 Sodium Salt is the incorporation of deuterium atoms. Stable isotope-labeled compounds are indispensable as internal standards in quantitative mass spectrometry, enabling precise and accurate measurements in complex biological matrices. nih.govx-chemrx.com

The two primary methods for incorporating stable isotopes are the use of isotope-containing precursors in the synthesis or through hydrogen-deuterium exchange reactions on the final molecule. symeres.com For deuterium labeling, hydrogen isotope exchange (HIE) is a common and desirable late-stage method. x-chemrx.comyoutube.com This can be achieved using various catalysts. For example, palladium on carbon (Pd/C) is often used for deuteration at benzylic positions, while platinum on carbon (Pt/C) can favor exchange at aromatic positions. youtube.com Raney nickel has also shown to be effective for deuterium incorporation. x-chemrx.com Another technique is mild acid-catalyzed deuterium (MACD) labeling, which involves electrophilic aromatic substitution and can be optimized to maximize regioselective hydrogen/deuterium exchange while preserving the integrity of the molecule. nih.gov

For a molecule like (S)-Equol 4'-Sulfate, regioselective deuteration is crucial to create a stable internal standard where the label is not lost during metabolic processes or sample analysis. The goal is to introduce deuterium at a non-exchangeable position. The deuteration needs to be specific to avoid a mixture of products with varying numbers and locations of deuterium atoms.

Techniques like mild acid-catalyzed deuterium (MACD) labeling are designed to promote regioselective H/D exchange on aromatic protons. nih.gov The conditions for this reaction, such as temperature and pH, can be controlled to prevent the hydrolysis of acid-labile groups like sulfates. nih.gov The use of specific catalysts in HIE reactions also allows for targeting certain positions. For example, iridium-based catalysts like the Crabtree catalyst are highly active for HIE and can be directed by functional groups on the substrate. youtube.com The development of flow chemistry processes for HIE is also a promising approach to improve regioselectivity and yield. x-chemrx.com The resulting deuterated compound can then be used as an internal standard in isotope dilution mass spectrometry, where it is added to a sample at a known concentration to enable accurate quantification of the non-labeled analyte. mdpi.com

Metabolic Pathways and Fate of S Equol and Its Conjugates in Research Models

Microbial Biotransformation of Daidzein (B1669772) to (S)-Equol in In Vitro Systems and Animal Models

The conversion of the soy isoflavone (B191592) daidzein into (S)-equol is a critical metabolic process carried out exclusively by specific bacteria within the gut of humans and animals. nih.govnih.gov This biotransformation is significant because (S)-equol is more readily absorbed and possesses greater biological activity than its precursor, daidzein. nih.govnih.gov While most animal species are efficient producers of equol (B1671563), only about 25-50% of the human population has the necessary gut microbiota to perform this conversion. nih.govmdpi.com This discrepancy highlights the importance of understanding the specific microorganisms and enzymatic pathways involved, which are primarily studied using in vitro fermentation systems and various animal models. sciencecast.org

A diverse range of bacteria capable of converting daidzein to (S)-equol has been isolated and identified from human and animal feces, as well as from fermented foods. nih.govkjcls.org These microorganisms are typically gram-positive, anaerobic, non-spore-forming rods. nih.govnih.gov The majority of identified equol-producing bacteria belong to the Coriobacteriaceae family. nih.govnih.gov

Some bacteria can perform the entire conversion from daidzein to (S)-equol independently, while others work in consortia, where one species converts daidzein to an intermediate like dihydrodaidzein (B191008), and another species completes the transformation to (S)-equol. nih.gov Research has successfully isolated strains from various sources, including human and pig feces, and even traditional fermented soy foods like Taiwanese stinky tofu and Korean soybean paste. kjcls.orgnih.govoup.com

Table 1: Examples of Identified (S)-Equol-Producing Bacteria

Bacterial Strain/Species Source Key Characteristics
Slackia isoflavonoconvertens Human feces A Gram-positive anaerobic bacillus that can independently convert daidzein to (S)-equol. mdpi.com
Lactococcus strain 20-92 Human feces A lactic acid bacterium that directly converts daidzein to (S)-equol under strict anaerobic conditions. mdpi.comnih.gov
Adlercreutzia equolifaciens Human feces A member of the Coriobacteriaceae family known for equol production. researchgate.net
Eggerthella sp. Human feces, Stinky tofu brine Can convert dihydrodaidzein to equol. nih.govnih.gov
Paraeggerthella hongkongensis Stinky tofu brine A potential new species identified with the capability to transform daidzein to S-equol. nih.gov
Eubacterium sp. Pig feces Identified from pig feces, closely related to other daidzein-metabolizing bacteria. oup.com
Pediococcus pentosaceus Pueraria lobata fermentation Isolated under aerobic conditions, capable of producing equol. nih.gov

The biotransformation of daidzein to (S)-equol is a multi-step reduction process catalyzed by a series of bacterial enzymes. The pathway involves key intermediate compounds, primarily dihydrodaidzein (DHD) and tetrahydrodaidzein (THD). nih.govnih.gov The stereochemistry is crucial, as only the (S)-enantiomer of equol is produced through this bacterial process. nih.gov

The enzymatic cascade has been characterized in several bacteria, notably in Lactococcus strain 20-92 and Slackia sp. NATTS. nih.govnih.gov The process requires at least three to four key enzymes to proceed from daidzein to (S)-equol.

The key enzymes involved are:

Daidzein Reductase (DZNR): This enzyme initiates the pathway by converting daidzein to dihydrodaidzein. nih.govmdpi.com It is an NADH:flavin oxidoreductase. nih.gov

Dihydrodaidzein Racemase (DDRC): This enzyme is necessary for efficient equol production in some bacteria, as it converts the (R)-DHD intermediate into (S)-DHD, the correct stereoisomer for the subsequent step. mdpi.comresearchgate.net

Dihydrodaidzein Reductase (DHDR): This enzyme reduces (S)-dihydrodaidzein to tetrahydrodaidzein. nih.govmdpi.com

Tetrahydrodaidzein Reductase (THDR): The final enzyme in the pathway, which converts tetrahydrodaidzein into (S)-equol. nih.govmdpi.com

These enzymes, particularly the reductases, are often NADPH-dependent, meaning the availability of NADPH within the bacteria can be a limiting factor for (S)-equol production. mdpi.com The genes encoding these enzymes are often found clustered together in an operon-like structure, allowing for coordinated regulation. nih.gov

Phase II Metabolism of (S)-Equol: Sulfation and Glucuronidation in Experimental Systems

Once formed in the gut and absorbed, (S)-equol undergoes extensive Phase II metabolism, primarily in the liver and intestinal wall. nih.govnih.gov This process involves the conjugation of (S)-equol with glucuronic acid (glucuronidation) or sulfate (B86663) groups (sulfation). These conjugation reactions increase the water solubility of (S)-equol, facilitating its circulation and eventual excretion. nih.govwikipedia.org The resulting metabolites are predominantly (S)-equol glucuronides and, to a lesser extent, (S)-equol sulfates. nih.govacs.org

Glucuronidation is the major Phase II metabolic pathway for (S)-equol in mammals. nih.govnih.gov The reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes located in the liver and intestinal microsomes. nih.gov This process can occur at two primary sites on the equol molecule: the 7-hydroxyl group and the 4'-hydroxyl group, leading to the formation of (S)-equol-7-glucuronide and (S)-equol-4'-glucuronide. nih.gov

Studies using liver and intestinal microsomes from various animal species have revealed significant inter-species differences in the rate and regioselectivity of (S)-equol glucuronidation. nih.gov In general, the intrinsic clearance (a measure of metabolic activity) is higher in liver microsomes than in intestinal microsomes across species. nih.gov

Table 2: Species Differences in Total (S)-Equol Glucuronidation

Species Relative Intrinsic Clearance (Liver Microsomes) Relative Intrinsic Clearance (Intestinal Microsomes) Regioselectivity (Dominant Glucuronide)
Rats 7.6 9.6 4'-Glucuronide
Monkeys 5.8 1.2 7-Glucuronide
Mice 4.9 2.8 7-Glucuronide
Dogs 2.8 1.3 7-Glucuronide

Data adapted from a kinetic analysis of S-equol glucuronidation. nih.gov Values are relative to human activity (set to 1.0).

These differences are critical for extrapolating metabolic data from animal models to humans. For instance, rats show a preference for forming the 4'-glucuronide, whereas monkeys, dogs, and mice, like humans, predominantly form the 7-glucuronide. nih.gov

Pharmacokinetic Profiling of (S)-Equol and its Conjugates in Animal Studies

Pharmacokinetic studies in animal models, particularly rats, provide insight into the absorption, distribution, metabolism, and excretion of (S)-equol and its conjugates. These studies show that (S)-equol is rapidly absorbed after administration. acs.org The majority of circulating equol is in a conjugated form, primarily as glucuronides. acs.orgacs.org

A study in ovariectomized Sprague-Dawley rats compared the pharmacokinetics of equol derived from two sources: intestinal production from dietary daidzein and direct oral administration of racemic equol. The results showed significant differences in the plasma concentration profiles. acs.org

Table 3: Pharmacokinetic Parameters of Total Equol in Ovariectomized Rats

Source of Equol Cmax (nmol/L) Tmax (hours)
Dietary Racemic Equol 8815 ± 2988 2.17 ± 2.91
Dietary Daidzein (Intestinal Production) 3682 ± 2675 20.67 ± 4.67

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum concentration. Values are mean ± SD. acs.org

When equol was administered directly, it was absorbed quickly, leading to an early peak in plasma concentration. acs.org In contrast, when equol was produced by gut bacteria from daidzein, the peak concentration was much later, reflecting the time required for intestinal transit and microbial conversion. nih.govacs.org The data also suggest the presence of enterohepatic recirculation, where metabolites excreted in bile are reabsorbed in the intestine, leading to secondary peaks in plasma concentration. acs.org The terminal elimination half-life of S-(-)equol in healthy adults has been reported to be around 7-8 hours. nih.gov

Absorption and Distribution in Animal Models

In animal models, particularly rats, the absorption of (S)-Equol is a rapid process. acs.org When administered orally, dietary equol leads to notable increases in circulating levels of equol and its conjugates within the first hour, indicating swift absorption in the small intestine. nih.gov This initial absorption is followed by subsequent peaks in plasma concentrations at around 4-5 hours and 8-9 hours, which may suggest further absorption in the large intestine. nih.gov

Studies comparing dietary racemic equol to (S)-Equol produced from its precursor, daidzein, in ovariectomized Sprague-Dawley rats, have revealed significant differences in pharmacokinetic profiles. nih.govacs.org Dietary racemic equol results in significantly higher maximum plasma concentrations of all equol metabolites compared to the (S)-Equol produced from dietary daidzein. nih.gov The peak plasma concentrations of equol metabolites from dietary racemic equol occur around 2-3 hours. acs.orgnih.gov In contrast, when derived from dietary daidzein, the appearance of equol metabolites is delayed, with large levels appearing at 8-13 hours. acs.orgnih.gov This delay is attributed to the time required for the bacterial conversion of daidzein to equol in the large intestine. nih.gov

The majority of circulating equol is in a conjugated form, primarily as equol glucuronides, which account for 99% or more of the metabolites present. nih.gov Low levels of equol monosulfate have also been detected. nih.gov Rodents, in general, are highly efficient at converting daidzein to equol. nih.govmdpi.com

Table 1: Pharmacokinetic Parameters of Equol Metabolites in Ovariectomized Rats

Elimination and Enterohepatic Recirculation in Animal Models

The elimination of (S)-Equol and its conjugates primarily occurs through renal excretion into the urine. nih.gov The observation of multiple peaks in plasma concentrations of equol after oral administration in rats is a strong indicator of enterohepatic recirculation. nih.govnih.gov This process involves the excretion of the compound from the liver into the bile, its subsequent entry into the small intestine, and then reabsorption back into circulation. nih.govnih.gov

Specifically, after the initial absorption and metabolism, free aglycones can be secreted from the liver into the bile. nih.gov These can then be hydrolyzed in the intestinal tract and reabsorbed, contributing to the sustained plasma levels and the secondary and tertiary peaks observed in pharmacokinetic studies. nih.govnih.gov This enterohepatic cycling can significantly extend the presence of the compound in the body. The rises in circulating equol and its conjugates observed at 4-5 hours and 8-9 hours post-administration are thought to be evidence of this recirculation. nih.gov

Application of Deuterium (B1214612) Labeling in Metabolic Tracing Studies

Deuterium labeling is a powerful and safe technique used to trace the metabolic fate of compounds like (S)-Equol in vivo. nih.govnih.gov By replacing one or more hydrogen atoms in the molecule with its stable isotope, deuterium (²H), researchers can create a labeled version of the compound, such as (S)-Equol 4'-Sulfate-d3 Sodium Salt. nih.govnih.gov This labeling does not significantly alter the chemical properties of the molecule, allowing it to follow the same metabolic pathways as the unlabeled compound. youtube.com

The key advantage of using stable isotopes like deuterium is that they are not radioactive, making them safe for use in a wide range of studies, including those involving human subjects. nih.govyoutube.com Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can then be used to detect and quantify the labeled compound and its metabolites in biological samples like plasma and urine. nih.govyoutube.com This allows for precise measurement of absorption, distribution, metabolism, and excretion. nih.gov

In the context of (S)-Equol metabolism, deuterium labeling enables researchers to:

Accurately track the conversion of precursor molecules like daidzein into (S)-Equol.

Distinguish between exogenously administered (labeled) equol and endogenously produced (unlabeled) equol.

Quantify the extent of enterohepatic recirculation.

Determine the rates of formation and elimination of various metabolites, such as glucuronide and sulfate conjugates. nih.gov

The use of deuterium-labeled compounds provides a detailed and dynamic picture of the metabolic processes, offering insights that are not achievable through the measurement of static concentrations alone. nih.govnih.gov This approach is crucial for understanding the complex interplay of factors that influence the bioavailability and biological effects of (S)-Equol.

Table 2: Compound Names

Molecular and Cellular Research on S Equol and Its Sulfated Forms in Experimental Models

Estrogen Receptor Interactions and Ligand Binding Studies

(S)-Equol, a prominent metabolite of the soy isoflavone (B191592) daidzein (B1669772), exhibits significant interactions with estrogen receptors (ERs), which are crucial mediators of hormonal signaling. Its activity is largely defined by its stereospecific structure and its preferential binding to one of the two main ER subtypes.

Selective Binding to Estrogen Receptor Beta (ERβ)

(S)-Equol is distinguished by its high-affinity and selective binding to Estrogen Receptor Beta (ERβ). nih.govnih.gov This contrasts with its precursor, daidzein, which has a much lower affinity for ERs. The metabolic conversion of daidzein to (S)-Equol by intestinal microflora substantially increases its biological potency. nih.gov

In vitro binding assays have quantified this selective affinity. Studies have established a high affinity for ERβ with a dissociation constant (Ki) of approximately 0.73 nmol/L. nih.gov This selective binding suggests that (S)-Equol may act as a selective ER modulator, potentially mediating biological effects in tissues where ERβ is the predominant receptor. nih.gov The R-(+) enantiomer of equol (B1671563), which is not produced by human intestinal flora, does not share this high affinity for ERβ and is considered relatively inactive in this context. nih.gov

Binding Affinity of (S)-Equol for Estrogen Receptors
CompoundReceptor TargetBinding Affinity (Ki)Reference
(S)-EquolEstrogen Receptor β (ERβ)0.73 nmol/L nih.gov
R-EquolEstrogen Receptor β (ERβ)Relatively inactive nih.gov

Influence of Sulfation on Receptor Affinity and Activity in Cellular Assays

Sulfation is a common metabolic pathway for estrogens and phytoestrogens, generally leading to their inactivation and facilitating their excretion. While direct binding studies on (S)-Equol 4'-Sulfate are limited, research on analogous compounds indicates that sulfation likely abolishes or significantly reduces estrogenic activity. For instance, the sulfation of bisphenol A, another compound known to interact with estrogen receptors, has been shown to eliminate its estrogenicity in cellular assays using human breast cancer MCF-7 cells.

In the body, (S)-Equol undergoes phase II metabolism, where it is conjugated primarily with glucuronic acid and, to a lesser extent, sulfuric acid. nih.gov This process is highly efficient and occurs during first-pass absorption in the intestine and liver. nih.gov The resulting sulfated and glucuronidated conjugates are the predominant forms found in plasma and urine. This metabolic process effectively reduces the amount of free, biologically active (S)-Equol available to bind to estrogen receptors. nih.gov

Cellular Signaling Pathway Modulation in In Vitro Models

Beyond direct receptor binding, (S)-Equol influences key intracellular signaling pathways that regulate fundamental cellular processes, including survival, proliferation, and apoptosis.

Akt/FOXO3a Pathway Regulation in Cell Lines

A significant mechanism of (S)-Equol's action in experimental models involves the modulation of the Akt/FOXO3a signaling pathway. nih.govmdpi.com The Forkhead box O3 (FOXO3a) protein is a transcription factor with tumor suppressor functions. nih.gov Its activity is tightly regulated by phosphorylation, primarily through the kinase Akt (also known as Protein Kinase B). nih.govmdpi.com When Akt phosphorylates FOXO3a, it is sequestered in the cytoplasm, preventing it from activating target genes in the nucleus that control cell cycle arrest and apoptosis. nih.govmdpi.com

In vitro studies using human prostate cancer cell lines (PC3) have demonstrated that (S)-Equol targets this pathway to inhibit cancer cell growth. nih.gov Specifically, treatment with (S)-Equol leads to:

Increased expression of FOXO3a . nih.gov

Decreased phosphorylation of FOXO3a , which enhances its stability and promotes its localization to the nucleus. nih.govmdpi.com

Inhibition of MDM2 , a protein that tags phosphorylated FOXO3a for degradation. nih.gov

By keeping FOXO3a in its active, dephosphorylated state within the nucleus, (S)-Equol promotes the transcription of genes that induce cell cycle arrest and apoptosis. nih.gov

Summary of (S)-Equol's Effects on the Akt/FOXO3a Pathway in PC3 Cells
Target MoleculeEffect of (S)-EquolDownstream ConsequenceReference
FOXO3a ExpressionIncreaseMore tumor suppressor protein available nih.gov
FOXO3a PhosphorylationDecreaseIncreased nuclear stability and activity nih.gov
MDM2 ExpressionDecreasePrevents degradation of p-FOXO3a nih.gov
Cell CycleG2/M ArrestInhibition of cell proliferation nih.gov
ApoptosisInductionProgrammed cell death nih.gov

Other Relevant Signaling Cascades

(S)-Equol's influence extends to other critical signaling networks, particularly those involved in inflammation and non-genomic estrogenic responses.

MAPK and NF-κB Pathways: In various cell types, including microglia, astrocytes, and macrophages, (S)-Equol has been shown to inhibit inflammatory responses by targeting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. mdpi.comsemanticscholar.org It can block the activation of NF-κB, a key transcription factor that drives the expression of pro-inflammatory cytokines like TNF-alpha. nih.gov This inhibition can occur independently of the classical estrogen receptors. nih.gov

GPR30/GPER1 Signaling: (S)-Equol can also mediate rapid, non-genomic effects through the G protein-coupled estrogen receptor (GPER), also known as GPR30. nih.govnih.gov In astrocytes, (S)-Equol has been found to induce cell proliferation and migration through a GPR30-mediated pathway, which involves the activation of ERK1/2. nih.govnih.gov This indicates that (S)-Equol can exert biological effects through both classical nuclear receptors and membrane-associated receptors, leading to a diverse range of cellular responses. nih.gov

Antioxidant Mechanisms and Cellular Protective Effects in In Vitro Studies

(S)-Equol is recognized as a potent antioxidant, with in vitro activity often reported to be greater than its precursor isoflavones and even antioxidant vitamins. researchgate.netnih.gov Its protective effects are mediated through several distinct mechanisms.

One primary mechanism is the direct scavenging of free radicals. researchgate.net However, a more nuanced role involves the modulation of cellular redox signaling. In vitro studies with macrophages have shown that equol inhibits the production of superoxide (B77818) radicals (O₂⁻). nih.govresearchgate.net This reduction in superoxide leads to increased bioavailability of nitric oxide (NO), a critical signaling molecule involved in vasodilation and cellular health. By preventing superoxide from reacting with and depleting NO, equol helps preserve NO's protective functions and prevents the formation of damaging peroxynitrite. nih.gov This action helps protect low-density lipoprotein (LDL) from oxidative modification, a key event in the development of atherosclerosis. mdpi.comnih.gov

Overview of Antioxidant Mechanisms of (S)-Equol in Vitro
MechanismDescriptionObserved EffectReference
Free Radical ScavengingDirectly donates a hydrogen/electron to neutralize free radicals.High antioxidant capacity in chemical assays. researchgate.net
Inhibition of Superoxide ProductionInhibits NADPH oxidase complex in cells like macrophages.Reduced levels of superoxide radicals (O₂⁻). nih.gov
Increased Nitric Oxide (NO) BioavailabilityBy reducing superoxide, it prevents the scavenging of NO.Enhanced levels of free, functional NO. nih.govresearchgate.net
Upregulation of Antioxidant EnzymesPromotes the expression and activity of endogenous antioxidant enzymes.Increased activity of SOD and catalase. mdpi.com
Inhibition of LDL OxidationProtects low-density lipoprotein from oxidative modification by cells.Reduced formation of electronegative modified LDL. mdpi.comnih.gov

Free Radical Scavenging Capabilities

(S)-Equol, a metabolite of the soy isoflavone daidzein, demonstrates significant antioxidant and free radical-scavenging properties. nih.govnih.govmdpi.com As a polyphenolic compound, the hydroxyl group in equol can serve as a hydrogen donor, which allows it to reduce the number of free radicals. mdpi.com The antioxidant activity of equol is considered the greatest among isoflavone-derived metabolites. nih.govmdpi.com

In comparative studies, isoflavone metabolites, including equol, have exhibited higher antioxidant activity than their parent compounds, daidzein and genistein, in standard antioxidant assays such as the Ferric Reducing Antioxidant Power (FRAP) and Trolox Equivalent Antioxidant Capacity (TEAC) assays. nih.gov Electron spin resonance spectroscopy identified the isoflavone metabolite 8-hydroxydaidzein as the most potent scavenger of hydroxyl and superoxide anion radicals. nih.gov In DPPH radical scavenging assays, hydroxylated derivatives of (S)-equol also showed superior scavenging activities compared to other isoflavones. frontiersin.org

Interestingly, some research indicates a difference in the activity between the two enantiomers of equol. One study found that while S-equol did not prevent DNA damage in MCF-7 or MCF-10A breast cells exposed to oxidative stressors, racemic equol (a mixture of R- and S-equol) did prevent such damage. researchgate.net This suggests that the R-enantiomer, rather than the S-enantiomer, may be primarily responsible for some of the antioxidant and antigenotoxic effects of equol. researchgate.net

Modulation of Endogenous Antioxidant Systems

Beyond its capacity for direct free radical scavenging, (S)-equol also influences the body's endogenous antioxidant defense mechanisms. mdpi.com Research indicates that equol can promote the expression of antioxidant genes within cells, thereby enhancing the activity of crucial antioxidant enzymes. mdpi.com

A study investigating the effects of equol on oxidative stress in the liver of mice found that short-term intake activated the activity of key endogenous antioxidant enzymes. mdpi.com Specifically, treatment with equol was observed to increase the activity of catalase (CAT) and superoxide dismutase (SOD), two critical enzymes that help the system resist oxidative stress. mdpi.com This modulation of cellular antioxidant systems represents an indirect mechanism by which (S)-equol exerts its protective effects against oxidative damage.

Anti-proliferative Effects in Cell Lines and Animal Tumor Models

(S)-Equol has demonstrated significant anti-proliferative effects across a variety of cancer cell lines and in animal tumor models, acting through multiple molecular pathways. nih.govresearchgate.net

In prostate cancer, (S)-equol has been shown to inhibit the growth of multiple human prostate cancer cell lines, including LnCaP, DU145, and PC3. nih.govresearchgate.net Mechanistic studies revealed that these effects are associated with cell cycle arrest and the induction of apoptosis. nih.govresearchgate.net In PC3 cells, (S)-equol caused cell cycle arrest in the G2/M phase. researchgate.net The anti-proliferative activity in prostate cancer models is linked to the activation of the transcription factor FOXO3a via the Akt signaling pathway. nih.govresearchgate.net Furthermore, in an in vivo model, treatment with (S)-equol inhibited the growth of PC3 xenograft tumors in nude mice. nih.govresearchgate.net

The effects of (S)-equol have also been extensively studied in breast cancer cell lines. Both racemic and S-equol were found to inhibit the proliferation of the estrogen receptor (ER)-negative MDA-MB-231 cell line. researchgate.netmdpi.com The compound also inhibited the invasion of MDA-MB-231 cells. researchgate.netmdpi.com The impact on ER-positive MCF-7 cells appears to be more complex and potentially concentration-dependent. nih.govnih.gov

Research has also identified anti-proliferative activity in other types of cancer. (S)-Equol has been shown to inhibit the proliferation of HeLa human cervical cancer cells and B16 mouse melanoma cells in an ER-independent manner. nih.gov This inhibitory action was identified as being dependent on the PAP associated domain containing 5 (PAPD5), a non-canonical poly(A) polymerase. nih.gov In a corresponding animal model, oral administration of equol inhibited the tumor growth of B16 cells subcutaneously inoculated in mice. nih.gov

Cell LineCancer TypeObserved EffectsKey Molecular Pathway(s)
PC3 Prostate CancerGrowth inhibition; G2/M cell cycle arrest; Apoptosis inductionActivation of FOXO3a via Akt pathway
LnCaP Prostate CancerGrowth inhibition-
DU145 Prostate CancerGrowth inhibition-
LAPC-4 Prostate CancerGrowth inhibition-
MDA-MB-231 Breast Cancer (ER-)Growth inhibition; Invasion inhibition-
MCF-7 Breast Cancer (ER+)Complex, concentration-dependent effects-
HeLa Cervical CancerProliferation inhibition (ER-independent)PAPD5-dependent
B16 MelanomaProliferation inhibition (ER-independent)PAPD5-dependent
Animal ModelCancer TypeKey Findings
BALB/c nude mice Prostate CancerInhibition of PC3 xenograft tumor growth. nih.govresearchgate.net
Mice MelanomaInhibition of B16 tumor growth. nih.gov

Research Methodologies and Experimental Design Considerations

In Vitro Cell Culture Models for Studying Equol (B1671563) Metabolism and Activity

In vitro cell culture models are indispensable tools for elucidating the metabolic pathways and biological activities of equol. These models provide a controlled environment to study cellular uptake, transport, and the effects of equol on various cell types, offering insights into its mechanisms of action.

A prominent model used in this field is the Caco-2 cell line , a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes resembling the small intestinal epithelium. nih.govresearchgate.netmdpi.comnih.gov This makes Caco-2 cells particularly valuable for investigating the intestinal absorption and metabolism of compounds like equol. nih.govmdpi.comsciopen.com Studies using Caco-2 cells have shown that equol is transported across the intestinal barrier and undergoes significant metabolism. nih.gov Research has demonstrated that upon entering Caco-2 cells, a majority of equol is converted into glucuronide and sulfate (B86663) conjugates. nih.gov Specifically, one study found that after a 4-hour incubation, 73% of the initial equol was present as β-glucuronidase/sulfatase sensitive conjugates, with these conjugates being distributed in both the apical and basolateral compartments. nih.gov This suggests that the intestine plays a crucial role in the metabolism of equol, which can influence its bioavailability and subsequent physiological effects. nih.gov

Another key cell line in equol research is the MCF-7 human breast cancer cell line . nih.govnih.govresearchgate.net These cells are estrogen receptor (ER)-positive, making them a suitable model for studying the estrogenic and anti-estrogenic properties of phytoestrogens like equol. nih.govnih.govfrontiersin.org Research has shown that S-equol can stimulate estrogenic transcriptional activity and proliferation in MCF-7 cells, although at much higher concentrations than 17β-estradiol. nih.gov Furthermore, studies have investigated the pro-apoptotic effects of equol in MCF-7 cells, suggesting a potential role in breast cancer chemoprevention. nih.gov The T47D and ZR-75-1 breast cancer cell lines, which are also ER-positive, have been used alongside MCF-7 cells to evaluate the effects of equol on cell viability and proliferation. researchgate.net In contrast, the ER-negative MDA-MB-231 cell line is often used as a control to understand the ER-independent effects of equol. researchgate.net

The use of these cell lines allows researchers to dissect the molecular mechanisms underlying equol's activity. For instance, studies have explored how equol influences gene expression, cell cycle progression, and apoptosis in cancer cells. nih.gov It has been observed that equol can induce apoptosis in ER-negative breast cancer cells and may have a biphasic effect in ER-positive cells, promoting proliferation at low concentrations and inhibiting it at higher concentrations. nih.gov

Table 1: In Vitro Cell Culture Models in Equol Research

Cell LineCell TypeKey Research Application
Caco-2 Human Colon AdenocarcinomaStudying intestinal absorption, transport, and metabolism of equol. nih.govresearchgate.netmdpi.comnih.gov
MCF-7 Human Breast Adenocarcinoma (ER-positive)Investigating the estrogenic/anti-estrogenic activity and apoptotic effects of equol. nih.govnih.govresearchgate.net
T47D Human Breast Ductile Carcinoma (ER-positive)Evaluating the effects of equol on cell viability and proliferation in ER-positive breast cancer. researchgate.netfrontiersin.org
ZR-75-1 Human Breast Carcinoma (ER-positive)Assessing the impact of equol on hormone-receptor-positive breast cancer cells. researchgate.net
MDA-MB-231 Human Breast Adenocarcinoma (ER-negative)Understanding the estrogen-receptor-independent mechanisms of equol's action. researchgate.net

Animal Models (e.g., Rodents, Monkeys) for Pharmacokinetic and Mechanistic Studies

Animal models, particularly rodents and non-human primates, are crucial for understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) and in vivo mechanisms of action of equol. acs.orgacs.orgnih.govbohrium.com These models allow for the investigation of how equol behaves in a whole-organism system, providing data that is more directly translatable to human physiology than in vitro studies alone.

Rodent models , such as rats and mice, are the most commonly used animal models in equol research. nih.govacs.orgacs.orgbohrium.com Sprague-Dawley rats, for instance, have been utilized to study the pharmacokinetics of dietary equol. acs.orgacs.org These studies have revealed that circulating equol is predominantly found in its conjugated form, mainly as equol glucuronides. acs.org Ovariectomized rats are often used as a model for postmenopausal conditions to investigate the potential health benefits of equol, such as on bone health. acs.org

A significant challenge in using standard rodent models is that most of them naturally produce equol from daidzein (B1669772), a soy isoflavone (B191592). nih.govnih.gov This contrasts with the human population, where only about 30-50% of individuals are equol producers. acs.org To address this, researchers have developed gnotobiotic mouse models . nih.govnih.gov These mice are raised in a germ-free environment and can be colonized with specific bacterial communities, either with or without equol-producing bacteria. nih.govnih.gov This allows for a direct comparison between equol producers and non-producers, providing a more accurate model for studying the health effects of soy isoflavones in a manner that reflects human gut microbiome diversity. nih.govnih.gov

Non-human primate models have also contributed to our understanding of equol's pharmacokinetics. Pharmacokinetic studies in monkeys have shown similar metabolic profiles to rats and humans, including rapid absorption. acs.org These models, being physiologically closer to humans than rodents, can provide valuable data for preclinical evaluation.

Mechanistic studies in animal models have explored the chemopreventive properties of equol. For example, studies in rats have investigated the effects of equol enantiomers on chemically induced mammary tumors. bohrium.comoup.com These studies have provided insights into the potential of different forms of equol to inhibit tumor growth. oup.com Animal models of breast cancer, such as athymic mice transplanted with human MCF-7 cells, have been used to examine the in vivo effects of equol on tumor growth. nih.gov

Table 2: Animal Models in Equol Research

Animal ModelSpeciesKey Research Application
Sprague-Dawley Rat RatPharmacokinetic studies of dietary equol and its conjugates. acs.orgacs.org
Ovariectomized Rat RatModel for postmenopausal conditions to study the effects of equol on bone health. acs.org
Gnotobiotic Mouse MouseDifferentiating between equol producers and non-producers to study the specific effects of endogenously produced equol. nih.govnih.gov
Athymic Mouse MouseIn vivo studies of the effect of equol on the growth of transplanted human breast cancer cells. nih.gov
Non-human Primates MonkeyPharmacokinetic studies to provide data more closely related to human physiology. acs.org

Stable Isotope Tracer Methodologies in Biochemical Research

Stable isotope tracer methodologies are powerful tools in biochemical and metabolic research, providing a means to trace the fate of molecules in biological systems without the use of radioactive materials. nih.govmaastrichtuniversity.nl In the context of "(S)-Equol 4'-Sulfate-d3 Sodium Salt," the deuterium (B1214612) label (d3) serves as a stable isotope tracer. This allows researchers to distinguish the administered, labeled equol from the endogenously produced, non-labeled equol.

The core principle of this methodology involves introducing a compound labeled with a stable isotope, such as deuterium (²H or D) or carbon-13 (¹³C), into a biological system. acanthusresearch.com The labeled compound, or tracer, is chemically identical to its unlabeled counterpart (the tracee) but has a higher mass. maastrichtuniversity.nl This mass difference allows for its detection and quantification using mass spectrometry (MS). maastrichtuniversity.nl

In studies involving equol, stable isotope-labeled analogs like (S)-Equol-d3 are used as internal standards in quantitative bioanalysis. scispace.com This is particularly important for accurately measuring the concentration of equol and its metabolites in complex biological matrices such as plasma and urine. nih.gov The use of a stable isotope-labeled internal standard helps to correct for variations in sample preparation and instrument response, leading to more precise and accurate quantification. scispace.com

A key application of stable isotope tracers is in pharmacokinetic studies. nih.govresearchgate.net By administering a known amount of labeled equol and then measuring its concentration and the concentration of its labeled metabolites in biological fluids over time, researchers can determine key pharmacokinetic parameters. These include the rate of absorption, distribution, metabolism, and excretion. nih.gov For example, a study using [¹³C]-labeled equol enantiomers allowed for the detailed comparison of the pharmacokinetic profiles of S-(-)-equol and R-(+)-equol in humans. nih.gov

Furthermore, stable isotope tracing can be used to investigate metabolic pathways. springernature.com By tracking the appearance of the deuterium label in various metabolites, researchers can map the biotransformation of equol in the body. This provides valuable information on how equol is processed and which metabolic products are formed.

The use of deuterium-labeled standards, while common, does require careful consideration. sigmaaldrich.com One potential issue is the possibility of deuterium-proton exchange, where the deuterium atoms on the labeled compound are replaced by protons from the surrounding environment. acanthusresearch.comsigmaaldrich.com This can compromise the accuracy of the results. Therefore, the position of the deuterium label on the molecule is crucial and should be in a stable, non-exchangeable position. acanthusresearch.com

Table 3: Applications of Stable Isotope Tracer Methodologies in Equol Research

ApplicationDescription
Internal Standard for Quantification Use of a labeled equol analog to improve the accuracy and precision of measuring equol and its metabolites in biological samples. scispace.com
Pharmacokinetic Studies Determination of absorption, distribution, metabolism, and excretion of equol by tracking the labeled compound. nih.govresearchgate.net
Metabolic Pathway Analysis Elucidation of the biotransformation of equol by identifying and quantifying its labeled metabolites. springernature.com

Bioanalytical Strategy for Quantifying Deuterated and Non-Deuterated Analogs

The accurate quantification of both deuterated (exogenous) and non-deuterated (endogenous) analogs of equol is fundamental for pharmacokinetic and metabolic studies. The primary bioanalytical technique employed for this purpose is liquid chromatography-tandem mass spectrometry (LC-MS/MS) . acs.orgnih.govnih.govplos.orgmdpi.com This method offers high sensitivity and specificity, allowing for the precise measurement of low concentrations of these compounds in complex biological matrices like plasma and urine. nih.govnih.govmdpi.com

The general workflow for quantifying equol analogs using LC-MS/MS involves several key steps:

Sample Preparation: Biological samples (e.g., urine, serum) are first treated to release conjugated forms of equol (glucuronides and sulfates). nih.govnih.gov This is typically achieved through enzymatic hydrolysis using β-glucuronidase and sulfatase. nih.govnih.gov Following deconjugation, the sample is subjected to an extraction procedure, such as solid-phase extraction (SPE), to purify and concentrate the analytes. nih.gov

Internal Standard Addition: A known amount of a stable isotope-labeled internal standard, such as this compound, is added to the sample at the beginning of the preparation process. nih.gov This internal standard co-elutes with the analyte of interest and helps to correct for any loss of analyte during sample processing and for variations in instrument response.

Chromatographic Separation: The extracted sample is then injected into a liquid chromatography system. The analytes, including the deuterated and non-deuterated equol, are separated from other components of the sample matrix based on their physicochemical properties as they pass through a chromatographic column. nih.gov

Mass Spectrometric Detection: After separation, the analytes enter the mass spectrometer. In the ion source, they are ionized, typically using electrospray ionization (ESI). The ionized molecules are then fragmented, and specific parent-to-daughter ion transitions are monitored. This is known as multiple reaction monitoring (MRM). The mass-to-charge ratio (m/z) of the deuterated analog will be higher than that of the non-deuterated analog due to the presence of the deuterium atoms. For example, the m/z for equol sulfate is 321/241, while the deuterated version would have a different m/z. nih.gov

Quantification: The concentration of the non-deuterated equol in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. nih.govmdpi.com The calibration curve is generated by analyzing a series of standards with known concentrations of the non-deuterated equol and a fixed concentration of the internal standard. mdpi.com

The use of a deuterated internal standard like this compound is considered the gold standard for quantitative bioanalysis because it has nearly identical chemical and physical properties to the analyte, ensuring that it behaves similarly during extraction, chromatography, and ionization. scispace.com This leads to highly accurate and precise measurements.

Table 4: Key Steps in the Bioanalytical Strategy for Equol Quantification

StepDescription
Sample Preparation Enzymatic hydrolysis to deconjugate equol metabolites, followed by extraction to purify the analytes. nih.govnih.gov
Internal Standard Addition A known amount of a deuterated equol analog is added to correct for analytical variability. nih.gov
LC Separation Chromatographic separation of equol analogs from the biological matrix. nih.gov
MS/MS Detection Sensitive and specific detection of deuterated and non-deuterated equol using MRM. nih.gov
Quantification Calculation of analyte concentration based on the peak area ratio to the internal standard and a calibration curve. mdpi.com

Future Directions and Emerging Research Avenues

Elucidation of Novel Metabolic Enzymes and Pathways

The transformation of the soy isoflavone (B191592) daidzein (B1669772) into (S)-equol is an intricate process mediated exclusively by specific gut microorganisms. nih.govmdpi.com While research has identified some of the bacteria and key enzymes required for this conversion, the complete enzymatic cascade and the regulatory networks governing it are not fully understood. nih.govresearchgate.net The biosynthesis of (S)-equol from daidzein involves intermediate steps, producing dihydrodaidzein (B191008) and tetrahydrodaidzein, before the final conversion. nih.gov At least four key metabolic enzymes are required for the efficient in vitro conversion of daidzein to equol (B1671563). nih.gov

Once formed and absorbed, (S)-equol undergoes extensive phase II metabolism in the human body, primarily conjugation to glucuronic acid and, to a lesser degree, sulfuric acid. nih.govnih.gov This results in metabolites like (S)-Equol 4'-Sulfate. Research has also shown that equol can be further metabolized in vivo to produce other compounds, such as 3-OH-equol and 6-OH-equol. nih.gov

Future research is directed towards:

Identifying the full consortium of gut bacteria capable of producing equol and the specific roles each species plays in the multi-step conversion from daidzein.

Characterizing the novel enzymes within these bacteria responsible for each metabolic step, including the reductases that convert daidzein to its intermediates. mdpi.com

Investigating the human host enzymes (e.g., specific sulfotransferases and UDP-glucuronosyltransferases) responsible for the conjugation of (S)-equol at its different positions (e.g., 4' vs. 7-hydroxyl group) and understanding the factors that influence the resulting metabolite profile. nih.govnih.gov

Elucidating the pathways and enzymes responsible for creating further metabolites like 6-OH-equol and determining their biological activities. nih.gov

Development of Advanced Analytical Techniques for Comprehensive Metabolite Profiling

A precise understanding of equol's pharmacokinetics and biological effects relies on the ability to accurately measure its various forms and metabolites in biological samples. Current methods, such as liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS), have been crucial in identifying and quantifying equol and its conjugated metabolites like glucuronides and sulfates in human plasma. nih.gov

However, emerging research demands more sophisticated analytical approaches. The development of advanced techniques is a key future direction, focusing on:

High-resolution mass spectrometry (HRMS) coupled with advanced chromatography to achieve comprehensive, untargeted profiling of all isoflavone-related metabolites in a single analysis.

Chiral separation methods capable of baseline separating (S)-equol from its unnatural enantiomer, (R)-equol, and their respective metabolites. This is critical because synthetic equol is a racemic mixture, and the two isomers can have different biological activities. nih.govnih.gov

Increased sensitivity and throughput to allow for the analysis of large-scale clinical and epidemiological studies, and to detect trace-level metabolites that may have potent biological activity.

Standardization of quantification methods using stable isotope-labeled internal standards, such as (S)-Equol 4'-Sulfate-d3 Sodium Salt. Using a deuterated standard with a known concentration allows for the precise and accurate quantification of its non-labeled endogenous counterpart, correcting for variations during sample preparation and analysis.

Exploration of Stereoselective Effects beyond ERβ Binding

While these ER-mediated effects are important, emerging research is exploring biological actions that are independent of this classical pathway. A critical future direction is to systematically investigate the stereoselectivity of these effects. Key areas of interest include:

Androgen Modulation: Both (S)-equol and (R)-equol have been shown to bind to the potent androgen dihydrotestosterone (B1667394) (DHT) and inhibit its action on prostate growth. This effect is particularly noteworthy as it does not involve binding to the androgen receptor itself, suggesting a unique mechanism of action that warrants further stereoselective investigation. nih.gov

Kinase Signaling Pathway Inhibition: Equol has been found to inhibit neoplastic cell transformation by directly targeting and inhibiting MEK1 kinase activity, a key component of the MEK/ERK signaling pathway. elsevierpure.com Future studies are needed to determine if (S)-equol and (R)-equol differ in their potency to inhibit this critical cancer-related pathway.

Bone Metabolism: Supplementation with (S)-equol has been shown to inhibit bone resorption and preserve bone mineral density in postmenopausal women, an effect that may involve mechanisms beyond ERβ activation. nih.gov Comparative studies with (R)-equol are needed to clarify the stereospecificity of these skeletal benefits.

Antioxidant and Anti-inflammatory Activity: Equol possesses antioxidant properties and can modulate inflammatory pathways. nih.govnih.gov Investigating whether (S)-equol and (R)-equol have differential effects on these pathways could provide new insights into their potential roles in skin health and the prevention of chronic diseases. researchgate.netnih.gov

Expanded Application of Deuterated Conjugates in Systems Biology and Multi-Omics Research

Systems biology aims to understand the complex interactions within a biological system by integrating data from various "omics" fields, including genomics, transcriptomics, proteomics, and metabolomics. In this context, metabolomics, the large-scale study of small molecules or metabolites, provides a direct functional readout of the physiological state of a cell or organism.

The use of deuterated conjugates like this compound is poised to become a vital tool in this integrative research. While traditionally used as internal standards for precise quantification in pharmacokinetic studies, their application is expanding. nih.gov

Accurate Metabolite Quantification for Multi-Omics Integration: In a systems biology experiment, researchers might expose cells or an organism to equol and measure the resulting changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics). To build accurate models, the metabolite data must be highly quantitative. A deuterated standard like this compound enables the exact measurement of its corresponding biological metabolite, providing the robust data necessary for meaningful integration with other omics datasets. nih.gov

Metabolic Flux Analysis: Stable isotope tracers can be used to track the flow of atoms through metabolic pathways. While the deuterium (B1214612) in this compound is primarily intended as an analytical tracer, advanced studies could use specifically labeled isoflavone precursors to trace their transformation and flux through the equol metabolic network in vivo, with the deuterated conjugate serving as a critical quantification standard.

Personalized Nutrition and Medicine: The ability to produce equol varies significantly among individuals. scilit.com Multi-omics studies that accurately quantify equol and its specific conjugates in "producer" and "non-producer" populations can help elucidate the systemic effects of equol production. This could lead to personalized nutritional recommendations or therapeutic strategies based on an individual's metabolic phenotype.

By providing a means for unequivocal identification and precise quantification, deuterated conjugates are indispensable for the rigorous demands of systems biology, helping to unravel the complete biological impact of (S)-equol from the molecular to the systemic level.

Q & A

Q. How can researchers accurately quantify (S)-Equol 4'-Sulfate-d3 Sodium Salt in biological matrices?

Methodological Answer: Quantification requires liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., this compound itself) to correct for matrix effects and ionization variability. Key steps include:

  • Sample Preparation: Use solid-phase extraction (SPE) to isolate the compound from plasma/urine. Acid hydrolysis may be needed to deconjugate sulfate esters.
  • Chromatography: Employ a C18 column with a gradient elution (e.g., water/acetonitrile + 0.1% formic acid) to separate equol derivatives.
  • Mass Spectrometry: Operate in negative ionization mode, monitoring transitions specific to the sulfate conjugate (e.g., m/z 413 → 255 for the parent ion and m/z 416 → 258 for the deuterated standard).
  • Validation: Assess linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) per FDA guidelines. Reference standards should be cross-validated via NMR .

Q. What are the standard protocols for synthesizing this compound in laboratory settings?

Methodological Answer: Synthesis involves two steps:

  • Sulfation: React (S)-Equol with sulfur trioxide-pyridine complex in anhydrous dimethylformamide (DMF) at 60°C for 4 hours.
  • Salt Formation: Neutralize the sulfated product with sodium bicarbonate, followed by crystallization in ethanol/water (1:3). Deuterated analogs (d3) are prepared using deuterated solvents and reagents (e.g., D2O for sodium exchange).
  • Characterization: Confirm purity via HPLC (>98%) and structure via ¹H/¹³C NMR (e.g., sulfate ester peak at δ 3.8–4.2 ppm) and high-resolution MS .

Q. Which in vitro assays are most suitable for assessing the estrogenic activity of (S)-Equol sulfate derivatives?

Methodological Answer: Estrogen receptor (ER) binding and transactivation assays are critical:

  • ER Competitive Binding: Use recombinant human ERα/ERβ with tritiated estradiol as a tracer. Calculate IC₅₀ values via scintillation counting.
  • Luciferase Reporter Assays: Transfect ER-positive cells (e.g., MCF-7) with an estrogen-response-element-driven luciferase plasmid. Measure luminescence after treatment with equol derivatives (1 nM–10 µM).
  • Proliferation Assays: Monitor cell growth in ER-dependent lines (e.g., T47D) over 72 hours. Compare results to 17β-estradiol and tamoxifen controls .

Advanced Research Questions

Q. How can conflicting epidemiological data on equol’s role in hormone-dependent vs. non-hormone-dependent cancers be methodologically addressed?

Methodological Answer: Resolve contradictions through stratified analyses and mechanistic studies:

  • Stratification: Classify subjects by equol producer status (via urinary equol levels) and ER/PR tumor receptor status. Use multivariate logistic regression to adjust for confounders (e.g., age, BMI, gut microbiota diversity).
  • In Vitro Models: Compare (S)-Equol sulfate’s effects on ER+ (e.g., MCF-7) vs. ER− (e.g., MDA-MB-231) breast cancer cells. Assess apoptosis (Annexin V/PI staining) and gene expression (RNA-seq of ER pathway targets).
  • Isomer-Specific Studies: Test (S)- vs. (R)-equol isomers in xenograft models to isolate enantiomer-specific effects .

Q. What strategies enhance the regioselective modification of (S)-Equol derivatives for structure-activity relationship (SAR) studies?

Methodological Answer: Optimize enzymatic and synthetic approaches:

  • Enzymatic Hydroxylation: Use engineered E. coli expressing HpaBro-3 monooxygenase for C-30 hydroxylation. Scale reactions in baffled flasks (200 rpm, 24 hours) with 10 mM substrate. Monitor conversion via HPLC (retention time: 13.2 min) .
  • Chemical Modification: Protect phenolic hydroxyls with tert-butyldimethylsilyl (TBDMS) groups before sulfation to direct reactivity. Deprotect with tetrabutylammonium fluoride (TBAF) post-reaction.
  • SAR Validation: Test derivatives in ER-binding assays and antioxidant assays (e.g., DPPH radical scavenging) to correlate substituent position with bioactivity .

Q. What statistical approaches are recommended for analyzing the dose-dependent effects of this compound in clinical cohorts?

Methodological Answer: Employ longitudinal and subgroup analyses:

  • Mixed-Effects Models: Account for intra-subject variability in repeated measures (e.g., cholesterol levels at 0/1/3 months). Use R’s lme4 package or SAS PROC MIXED.
  • Mantel-Haenszel Trend Test: Assess dose-response relationships across equol exposure categories (e.g., intrinsic vs. extrinsic producers).
  • Power Analysis: For small cohorts (n < 60), use non-parametric tests (Wilcoxon signed-rank) and adjust for multiple comparisons (Bonferroni correction). Reference open-source tools like G*Power for sample size estimation .

Tables for Key Data

Table 1: Enzymatic Hydroxylation Efficiency of HpaB Homologues

Enzyme HomologueSubstrateProduct Yield (mM)Catalytic Efficiency (mM/h)
HpaBro-3(S)-Equol4.10.17
HpaBpa(S)-Equol0.240.01
HpaBec(R)-Equol1.20.05

Table 2: Statistical Methods for Clinical Equol Studies

Study DesignRecommended TestSoftware/ToolReference
LongitudinalTwo-way repeated measures ANOVAIBM SPSS
Dose-ResponseMantel-Haenszel chi-squareSAS PROC FREQ
Small Sample SizeWilcoxon signed-rank testR wilcox.test()

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.